
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone” involves compounds like “1-茚酮”, “Ketone, 1-indan…”, and "1-ethynyl-2,3-d…" . The exact synthesis process for “N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzamide” might differ and would require more specific information or research .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its reactivity and potential uses. For “1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone”, the boiling point is 316.7±37.0 °C at 760 mmHg, and it has a flashpoint of 134.2±19.1 °C . The properties of “this compound” might be different and would require further analysis.科学的研究の応用
Chemical Synthesis and Characterization
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzamide is a compound that has been the subject of various studies focusing on its synthesis and chemical properties. Although direct research on this exact compound was not found, studies on structurally similar compounds provide insight into the potential applications and methodologies that could be relevant. For instance, the synthesis and characterization of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide by Al Mamari and Al Lawati (2019) demonstrate the importance of such compounds in possessing N,O-bidentate directing groups suitable for metal-catalyzed C–H bond functionalization reactions, highlighting their potential in synthetic chemistry (Al Mamari & Al Lawati, 2019).
Anticancer Activity
The investigation into the anticancer activity of structurally related compounds, such as the study on 1H-inden-1-one substituted (Heteroaryl)Acetamide Derivatives by Karaburun et al. (2018), suggests that derivatives of indenylmethylbenzamide could have potential as anticancer agents. This study reported that certain derivatives exhibited significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).
Bactericidal Activity
Zadrazilova et al. (2015) explored the in vitro bactericidal activity of substituted benzamides against methicillin-resistant Staphylococcus aureus (MRSA), revealing that such compounds could serve as prospective bactericidal agents. This suggests that this compound and its analogs might also possess antibacterial properties that could be further explored for therapeutic applications (Zadrazilova et al., 2015).
Psycho- and Neurotropic Profiling
Research on psycho- and neurotropic properties of quinolin-4-ones by Podolsky et al. (2017) indicates that compounds with structural similarities to this compound could have potential applications in treating neurological and psychological conditions. Their study found that certain derivatives exhibit specific sedative effects and considerable anti-amnesic activity, suggesting a promising area for further exploration in relation to this compound (Podolsky et al., 2017).
特性
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-6-2-4-8-15(13)17(20)19-12-18(21)11-10-14-7-3-5-9-16(14)18/h2-9,21H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIQMVFHBCSCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2(CCC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

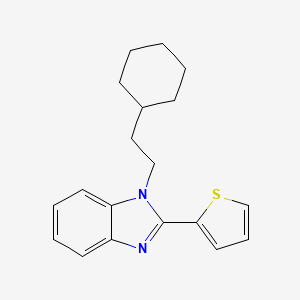
![4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B2819333.png)

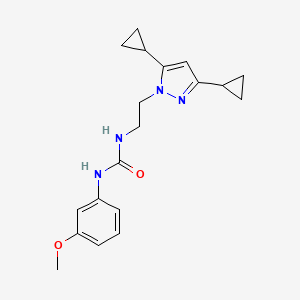
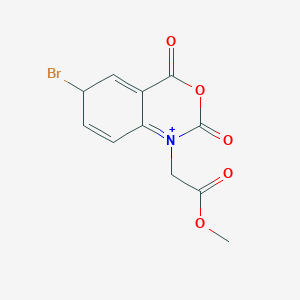
![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2819342.png)
![4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B2819344.png)
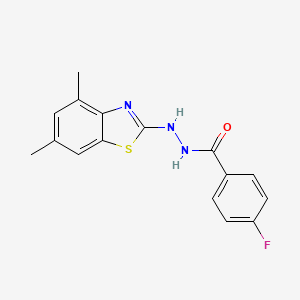
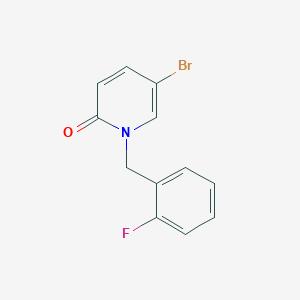
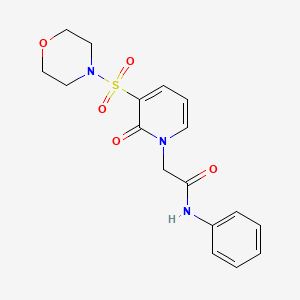
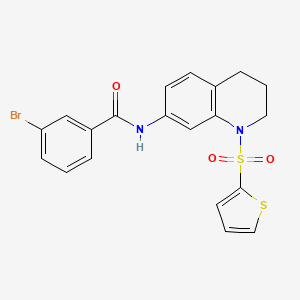
![2-{[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2819352.png)

